molecular formula C24H20N2O6 B068865 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid CAS No. 171778-06-6

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid

Cat. No.: B068865
CAS No.: 171778-06-6
M. Wt: 432.4 g/mol
InChI Key: DRESTDPDCGPKNI-UHFFFAOYSA-N
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Photophysics : A fluorene derivative was investigated for its photophysical characterization and two-photon absorption properties. This research highlights the compound's potential in bioimaging and integrin targeting due to its high fluorescence quantum yield and aggregation in water (Morales et al., 2010).

  • Protective Group in Organic Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used as a protective group for hydroxy-groups in organic synthesis. It is conveniently removed while other base-labile protecting groups remain intact, facilitating complex synthetic procedures (Gioeli & Chattopadhyaya, 1982).

  • Solid-Phase Peptide Synthesis : A derivative, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, was developed as a photocleavable linker for solid-phase peptide synthesis. It demonstrated stability under normal synthesis conditions and efficient peptide release upon UV irradiation (Kim et al., 2013).

  • Luminescent Properties : The luminescent properties of polymers containing fluorene derivatives were studied, showcasing their application in fluorescent tagging for imaging of microstructures (Ramírez-Gómez et al., 2017).

  • Fluorene-Based Functional Materials : Fluorene structures are widely used in functional materials due to their electronic properties, UV-Vis spectrum, thermal stability, and reactivity. These properties make them suitable for applications in photosensitive materials, OLEDs, and as components in polymers and pharmaceuticals (Wang Ji-ping, 2011).

  • Supramolecular Chemistry : The fluorenylmethoxycarbonyl (Fmoc) amino acids have been studied for their structural and supramolecular features, important for the design of hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

  • Thermally Stable Polyimides : A new ester diamine containing a fluorene group was synthesized and used for the preparation of polyimides. These materials exhibited a favorable balance of physical and thermal properties, with enhanced solubility without sacrificing thermal stability (Mehdipour‐Ataei & Nazari, 2012).

Mechanism of Action

Target of Action

The primary target of ANP-Linker, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic Acid, is the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of atrial and brain natriuretic peptides (ANP and BNP), which are potent endogenous hypotensive hormones .

Mode of Action

ANP-Linker activates the GC-A receptor, stimulating the generation of its second messenger, cyclic guanosine monophosphate (cGMP) . After binding to GC-A in the kidney, the vasculature, and the adrenal gland, ANP-Linker mediates natriuresis, vasodilatation, and aldosterone inhibition .

Biochemical Pathways

The activation of the GC-A receptor by ANP-Linker leads to an increase in the intracellular levels of cGMP . This second messenger plays a crucial role in several biochemical pathways, including the regulation of ion channels, the control of cellular growth and differentiation, and the modulation of synaptic transmission .

Pharmacokinetics

It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids . This suggests that ANP-Linker may have similar pharmacokinetic properties to other Fmoc-protected peptides.

Result of Action

The activation of the GC-A receptor by ANP-Linker and the subsequent increase in cGMP levels result in a variety of physiological effects. These include natriuresis (excretion of sodium in the urine), vasodilation (widening of blood vessels), and inhibition of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . These effects collectively contribute to the reduction of blood pressure .

Safety and Hazards

The safety and hazards associated with this compound are not available in the current resources .

Future Directions

The future directions for research on this compound are not available in the current resources .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRESTDPDCGPKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426009
Record name ANP-Linker
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171778-06-6
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171778-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ANP-Linker
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes the ANP linker a valuable tool in biological research?

A: The ANP linker, or 3-Amino-3-(2-nitrophenyl)propionic acid, plays a crucial role in capturing and isolating live cells. This is due to its ability to be cleaved by light, allowing for the controlled release of attached cells. [] In essence, it acts as a reversible "catch and release" mechanism for specific cell types.

Q2: How does the ANP linker facilitate the capture and release of cells?

A: The ANP linker can be attached to a surface, such as a silicon wafer, and then linked to an antibody. [] This antibody specifically binds to a target protein on the surface of desired cells. Upon exposure to light, the ANP linker breaks, releasing the cells from the surface while maintaining their viability. []

Q3: Are there any specific applications where the ANP linker has shown particular promise?

A: Research demonstrates the successful use of the ANP linker in capturing and releasing SP2/O cells expressing hen egg lysozyme (HEL) on their surface. [] This method, involving a silicon wafer modified with the ANP linker and anti-HEL antibodies, highlights its potential for isolating intact target cells in various biological and medicinal research areas. []

Q4: What analytical techniques are employed to monitor the ANP linker's functionality?

A: Researchers utilize a combination of Fourier transform infrared spectroscopy-attenuated total reflection (FTIR-ATR) and fast-scanning atomic force microscopy (FS-AFM) to monitor the modification process of surfaces with the ANP linker and subsequent antibody attachment and release. [] Enzyme-linked immunosorbent assay (ELISA) helps assess the photorelease efficiency and potential damage to the released complexes. []

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